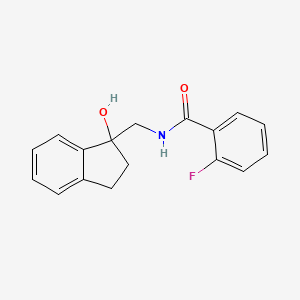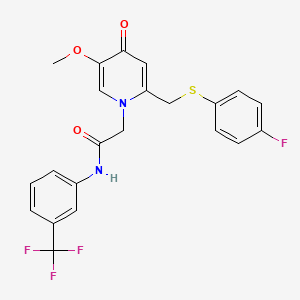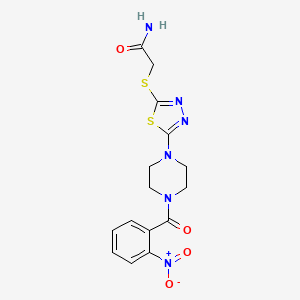![molecular formula C20H16N4O4 B2530092 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide CAS No. 923166-16-9](/img/structure/B2530092.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential pharmacological properties. Although the exact compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant , anti-inflammatory, and antioxidant properties , as well as enzyme inhibition .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic compounds. For instance, the synthesis of N-substituted benzothiazole acetamide derivatives involves the conversion of phenyl acetic acid into various intermediates before cyclization to form the desired oxadiazole ring . Similarly, the synthesis of N-(substituted benzothiazole-2-yl) acetamides includes the formation of indoline derivatives followed by functionalization to achieve the pharmacophore structure . These methods suggest that the synthesis of the compound would likely involve the formation of an oxadiazole ring followed by subsequent functionalization steps.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for their interaction with biological targets. For example, in silico studies, including molecular docking, have been used to establish the molecular interactions of potent compounds with sodium channels and GABA_A receptors . The presence of the 1,3,4-oxadiazole ring and indole moiety in the compound suggests that it may interact similarly with biological targets, potentially influencing its pharmacological profile.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the presence of functional groups. For instance, the presence of a chloromethyl group in benzisoxazole derivatives provides a reactive site for further substitution reactions . The thermal reaction of O-acetylarylamidoximes leads to the formation of oxadiazoles, indicating that the compound may undergo similar cyclization reactions under appropriate conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of the oxadiazole ring can confer rigidity to the molecule, potentially affecting its solubility and stability . The NMR study of a novel oxadiazole derivative containing a benzimidazole moiety provides insights into the tautomeric ratios and isomeric forms, which can be crucial for understanding the physical properties of such compounds . The antioxidant and anti-inflammatory activities of thiazolidin-5-yl acetamides suggest that the compound may also possess similar properties, which would be determined by its specific functional groups and overall structure .
科学的研究の応用
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis of related compounds, exploring their antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole, incorporating benzodioxole or indole moieties, have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant activity against various bacterial strains and fungi. These studies emphasize the importance of structural modifications in enhancing biological activity and suggest potential therapeutic applications of these compounds in combating microbial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019; Tien, Tran Thi Cam, Bui Manh, & Dang, 2016).
Anticancer and Antioxidant Properties
Research into indole and oxadiazole derivatives has also highlighted their potential in cancer therapy. Compounds synthesized with indole and oxadiazole scaffolds have been evaluated for their antiproliferative and anti-inflammatory properties, indicating their relevance in developing new therapeutic agents against cancer and inflammation. These findings underline the role of these compounds in modulating key biological pathways involved in disease progression and offer a foundation for further research into their mechanism of action and therapeutic potential (Sever et al., 2020; Koppireddi et al., 2013).
Enzyme Inhibition and Drug-likeness
Some studies have focused on the synthesis of novel bi-heterocycles with an emphasis on their enzyme inhibition capabilities, particularly targeting enzymes relevant to diabetes management. These compounds have shown promising results in in vitro assays, suggesting their potential as anti-diabetic agents. Additionally, in silico analyses have supported their drug-likeness properties, indicating that these molecules could serve as valuable leads in the development of new therapeutic agents (Abbasi et al., 2020).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-12-22-23-20(28-12)16-8-13-4-2-3-5-15(13)24(16)10-19(25)21-14-6-7-17-18(9-14)27-11-26-17/h2-9H,10-11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZFVBBKFHVFIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-(3-thienyl)acetamide](/img/structure/B2530011.png)

![2-[[1-[4-(2-Methyl-1,3-oxazol-4-yl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2530017.png)
![Methyl 4-[7-hydroxy-4-oxo-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2530019.png)
![methyl 2-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530021.png)
![3,5-Dimethyl-4-[[(5-phenyl-3-thiazolo[2,3-c][1,2,4]triazolyl)thio]methyl]isoxazole](/img/structure/B2530022.png)
![N-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2530023.png)


![3-((4-methoxybenzo[d]thiazol-2-yl)oxy)-N-(thiophen-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B2530028.png)
![3-(2-Fluorophenyl)-4-methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2530029.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2530032.png)